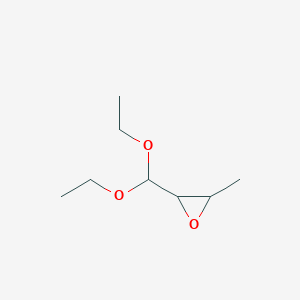

2-(Diethoxymethyl)-3-methyloxirane

Description

Properties

CAS No. |

13906-71-3 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-(diethoxymethyl)-3-methyloxirane |

InChI |

InChI=1S/C8H16O3/c1-4-9-8(10-5-2)7-6(3)11-7/h6-8H,4-5H2,1-3H3 |

InChI Key |

PCTYESGUFGFACF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1C(O1)C)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Diethoxymethyl 3 Methyloxirane

Direct Epoxidation Strategies for Precursors

Direct epoxidation involves the conversion of the carbon-carbon double bond of an alkene into a three-membered epoxide ring in a single synthetic step.

The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely used method for preparing epoxides. masterorganicchemistry.comyoutube.comlibretexts.org This reaction is known for its reliability and generally good yields. libretexts.org

The epoxidation of an alkene with a peroxy acid proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking steps occur simultaneously. libretexts.orgfiveable.me The alkene's π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. libretexts.org This leads to a cyclic transition state where the oxygen atom is transferred to the double bond, forming the epoxide and a carboxylic acid as a byproduct. masterorganicchemistry.com Because this mechanism does not involve a carbocation intermediate, rearrangements are not observed. libretexts.org

The rate of this reaction is influenced by the nature of the alkene; more electron-rich double bonds react faster. libretexts.org The presence of the electron-donating diethoxymethyl and methyl groups on the precursor, 3,4-diethoxy-2-methylbut-1-ene , would likely enhance its reactivity towards peroxy acids.

A key feature of peroxy acid epoxidation is its syn-stereospecificity. The oxygen atom is delivered to the same face of the double bond, meaning the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.comlibretexts.org For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. libretexts.org

In the case of chiral alkenes, such as the proposed precursor which contains a stereocenter, the peroxy acid can approach from either face of the double bond, potentially leading to a mixture of diastereomers. The stereochemical outcome can be influenced by steric hindrance, with the epoxidizing agent preferentially attacking the less hindered face of the alkene. For allylic alcohols, hydrogen bonding between the alcohol and the peroxy acid can direct the epoxidation to occur on the same face as the hydroxyl group.

An alternative, two-step route to epoxides involves the formation of a halohydrin from an alkene, followed by a base-promoted intramolecular cyclization. youtube.com

The formation of a halohydrin is achieved by reacting an alkene with a halogen (such as Br₂ or Cl₂) in the presence of water. libretexts.orgleah4sci.com This reaction is stereospecific, proceeding through an anti-addition mechanism. The initial electrophilic attack of the halogen on the alkene forms a cyclic halonium ion intermediate. libretexts.orgyoutube.com The water molecule then acts as a nucleophile, attacking one of the carbons of the halonium ion from the side opposite to the halogen bridge. leah4sci.com This backside attack results in the anti-orientation of the halogen and hydroxyl groups in the resulting halohydrin product. For unsymmetrical alkenes, the nucleophilic attack by water generally occurs at the more substituted carbon, a phenomenon consistent with Markovnikov's rule. leah4sci.comyoutube.com Reagents like N-bromosuccinimide (NBS) in aqueous solvent can also be used to generate the bromohydrin. fiveable.meyoutube.com

The halohydrin is converted to the epoxide upon treatment with a base, such as sodium hydroxide. youtube.com The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon atom that bears the halogen in an SN2 reaction. youtube.com This intramolecular displacement of the halide ion results in the formation of the epoxide ring. For this ring closure to occur efficiently, the alkoxide and the leaving group (halogen) must be in an anti-periplanar conformation. This stereochemical requirement is a direct consequence of the anti-addition during the halohydrin formation step.

Concluding Remarks

While the fundamental principles of organic synthesis allow for the confident postulation of the synthetic routes to 2-(Diethoxymethyl)-3-methyloxirane , the absence of specific literature reports prevents a detailed discussion of empirical data. The actual yields, optimal reaction conditions, and diastereoselectivity for the synthesis of this specific compound would need to be determined experimentally.

Nucleophilic Epoxidation Approaches

The formation of the oxirane (epoxide) ring in 2-(diethoxymethyl)-3-methyloxirane would likely proceed via a nucleophilic attack, where a nucleophile adds to a carbonyl group or an electron-deficient double bond, followed by an intramolecular ring closure.

Variants of the Darzens Condensation for Epoxide Formation

A plausible route to 2-(diethoxymethyl)-3-methyloxirane could involve the Darzens condensation. This reaction typically involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester (glycidic ester). organic-chemistry.org For the synthesis of the target compound, a potential precursor would be 1,1-diethoxypropan-2-one reacting with an ethyl halide under basic conditions. The reaction would proceed through the formation of an enolate from the ketone, which would then act as the nucleophile. Subsequent intramolecular nucleophilic substitution would form the epoxide ring. The choice of base and reaction conditions would be critical to control the stereochemical outcome of the reaction, as the Darzens condensation can produce a mixture of diastereomers. organic-chemistry.org

Nucleophilic Epoxidation of Electron-Deficient Systems

Another approach involves the nucleophilic epoxidation of an electron-deficient alkene. A suitable precursor for this method would be an α,β-unsaturated carbonyl compound. For the target molecule, this would likely be a derivative of butenone bearing a diethoxymethyl group. The epoxidation could be achieved using a nucleophilic oxidizing agent, such as hydrogen peroxide or a hydroperoxide under basic conditions (e.g., the Weitz-Scheffer epoxidation). The electron-withdrawing nature of the carbonyl group facilitates the conjugate addition of the hydroperoxide anion, followed by intramolecular cyclization to form the epoxide.

Advanced Synthetic Methodologies

More advanced and often more stereoselective methods for epoxide synthesis could also be theoretically applied.

Exploration of Corey-Chaykovsky Synthesis and Related Variants

The Corey-Chaykovsky reaction presents a powerful tool for the synthesis of epoxides from carbonyl compounds. wikipedia.orgresearchgate.netadichemistry.com This reaction utilizes a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide, to react with an aldehyde or ketone. organic-chemistry.orgnih.gov To synthesize 2-(diethoxymethyl)-3-methyloxirane, one could envision the reaction of 1,1-diethoxypropan-2-one with a suitable sulfur ylide. A key feature of the Corey-Chaykovsky reaction is its diastereoselectivity, often favoring the formation of the trans epoxide. wikipedia.org The choice between the more reactive dimethylsulfonium methylide and the more stable dimethyloxosulfonium methylide can influence the reaction outcome and selectivity. nih.gov

Enantioselective Synthesis of 2-(Diethoxymethyl)-3-methyloxirane

The creation of a single enantiomer of 2-(diethoxymethyl)-3-methyloxirane would necessitate the use of asymmetric synthesis techniques.

Asymmetric Epoxidation Techniques for Chiral Precursors

Should a suitable allylic alcohol precursor be synthesized, the Sharpless asymmetric epoxidation would be a prime candidate for enantioselective synthesis. This method employs a titanium isopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidizing agent like tert-butyl hydroperoxide to epoxidize allylic alcohols with high enantioselectivity. The specific enantiomer of the tartrate used dictates the stereochemical outcome of the epoxidation.

Alternatively, asymmetric versions of the Corey-Chaykovsky reaction have been developed, utilizing chiral sulfur ylides. organic-chemistry.org These chiral reagents can transfer a methylene (B1212753) group to a carbonyl compound in an enantioselective manner, leading to the formation of chiral epoxides. nih.gov A catalytic asymmetric Corey-Chaykovsky epoxidation of 1,1-diethoxypropan-2-one could potentially provide an enantiomerically enriched route to the target molecule. nih.gov Another strategy involves the kinetic resolution of a racemic mixture of the epoxide, though this is generally less efficient than asymmetric synthesis.

Application of Chiral Auxiliaries and Catalysts

The enantioselective epoxidation of prochiral allylic alcohols is a well-established strategy for the synthesis of optically active epoxy alcohols. libretexts.org This is often accomplished using a chiral catalyst system that creates a chiral environment around the double bond, leading to the preferential formation of one enantiomer of the epoxide.

One of the most powerful and widely used methods is the Sharpless Asymmetric Epoxidation. masterorganicchemistry.comacs.orgwikipedia.org This reaction utilizes a catalyst system composed of titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. masterorganicchemistry.com The choice of the tartrate enantiomer, either (+)-DET or (-)-DET, dictates the stereochemistry of the resulting epoxide. libretexts.org For a precursor like (E)-4,4-diethoxy-2-penten-1-ol, the Sharpless epoxidation would be expected to produce the corresponding chiral epoxy alcohol with high enantioselectivity. The hydroxyl group of the allylic alcohol is crucial as it coordinates to the titanium center, positioning the alkene for a directed epoxidation. wikipedia.org

Another effective class of catalysts for the asymmetric epoxidation of allylic alcohols and their ethers are titanium-salalen complexes. nih.govdoi.org These catalysts, in conjunction with an oxidant like aqueous hydrogen peroxide, can achieve high syn-selectivity in the epoxidation of chiral allylic alcohols. nih.govdoi.org This means that the newly formed epoxide ring is on the same side as the existing hydroxyl group, which can be a powerful tool for controlling the relative stereochemistry of the final product.

The use of chiral auxiliaries attached to the alkene precursor is another strategy. nih.gov These auxiliaries can direct the epoxidation to one face of the double bond through steric hindrance or other non-covalent interactions. For instance, an oxazolidinone auxiliary derived from a chiral amino acid could be used to control the stereochemistry of the epoxidation of a related unsaturated carboxylic acid before its conversion to the target oxirane. nih.gov

The following table illustrates the potential outcomes of using different chiral catalysts for the epoxidation of a hypothetical prochiral allylic alcohol precursor.

| Catalyst System | Chiral Ligand/Auxiliary | Typical Oxidant | Expected Major Enantiomer | Reported Enantiomeric Excess (ee) for Similar Substrates (%) |

|---|---|---|---|---|

| Titanium(IV) isopropoxide | (+)-Diethyl Tartrate | tert-Butyl Hydroperoxide | (2R,3R) | >95 wikipedia.org |

| Titanium(IV) isopropoxide | (-)-Diethyl Tartrate | tert-Butyl Hydroperoxide | (2S,3S) | >95 wikipedia.org |

| Titanium-salalen | (R,R)-Salalen | Aqueous Hydrogen Peroxide | syn-epoxide | >98 (diastereomeric ratio) nih.gov |

| Chiral Dioxirane (from Ketone) | Fructose-derived Ketone | Oxone | Dependent on substrate | 82-98 nih.gov |

Diastereoselective Control in Epoxide Formation

When the precursor to the epoxide already contains a stereocenter, the focus of the synthesis shifts from enantioselectivity to diastereoselectivity. The inherent chirality of the starting material can direct the approach of the epoxidizing agent to one of the two diastereotopic faces of the alkene. This substrate-controlled diastereoselectivity is a powerful strategy in stereoselective synthesis.

In the case of a chiral precursor like (4S)-4,4-diethoxy-2-penten-1-ol, the stereocenter at C4, which bears the bulky diethoxymethyl group, will play a significant role in directing the epoxidation. When using a non-directing epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), the steric bulk of the substituents around the double bond will likely dictate the stereochemical outcome. The epoxidizing agent will preferentially approach from the less sterically hindered face of the alkene.

However, for allylic alcohols, the hydroxyl group can act as a directing group through hydrogen bonding with the peroxy acid, such as m-CPBA. wikipedia.org This interaction holds the reagent on the same face as the hydroxyl group, leading to the formation of the syn-epoxide. wikipedia.orgorganic-chemistry.org The stereochemical outcome is thus a result of the interplay between the steric hindrance of the diethoxymethyl group and the directing effect of the allylic alcohol.

In contrast, vanadium-catalyzed epoxidations of allylic alcohols also show high syn-selectivity. wikipedia.org The vanadium catalyst coordinates to the allylic alcohol, and the epoxidation occurs on the same face. The diastereoselectivity in such cases can be very high. wikipedia.org

The diastereoselectivity of the epoxidation of chiral allylic alcohols has been a subject of computational studies, which have shown that the observed product ratios can be rationalized by considering the transition state energies, taking into account factors like allylic strain and hydrogen bonding. nih.gov

The table below presents hypothetical results for the diastereoselective epoxidation of a chiral allylic alcohol precursor, illustrating the influence of the reagent on the diastereomeric ratio (d.r.) of the resulting epoxide.

| Precursor | Epoxidizing Agent | Expected Directing Effect | Predicted Major Diastereomer | Hypothetical Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (4S)-4,4-diethoxy-2-penten-1-ol | m-CPBA | Hydrogen bonding (syn-directing) | (2R,3R,4S) | >95:5 |

| (4S)-4,4-diethoxy-2-penten-1-ol | VO(acac)₂ / TBHP | Coordination (syn-directing) | (2R,3R,4S) | >98:2 |

| (4S)-4,4-diethoxy-2-penten-1-ol (O-protected) | m-CPBA | Steric hindrance (anti-directing) | (2S,3S,4S) | >90:10 |

Reactivity and Mechanistic Studies of 2 Diethoxymethyl 3 Methyloxirane

Epoxide Ring-Opening Reactions

The inherent ring strain of the oxirane ring in 2-(diethoxymethyl)-3-methyloxirane makes it a versatile intermediate for the synthesis of various functionalized acyclic compounds. The ring-opening can be initiated by a wide range of nucleophiles, and the reaction conditions can be tuned to favor specific regio- and stereochemical outcomes.

Nucleophilic Ring Opening

Nucleophilic ring-opening of epoxides can proceed through either an S_N_1-like or an S_N_2-like pathway, depending on the reaction conditions and the nature of the nucleophile. pearson.comfiveable.me

Under basic or neutral conditions, the ring-opening of 2-(diethoxymethyl)-3-methyloxirane is expected to follow a classic S_N_2 mechanism. In this pathway, the nucleophile will preferentially attack the less sterically hindered carbon atom. chemistrysteps.com In the case of 2-(diethoxymethyl)-3-methyloxirane, the C3 carbon, bearing a methyl group, is significantly less sterically encumbered than the C2 carbon, which is attached to the bulky diethoxymethyl group. Therefore, nucleophilic attack at C3 is the favored pathway, leading to the formation of a secondary alcohol.

Conversely, under acidic conditions, the reaction proceeds through an S_N_1-like mechanism. The epoxide oxygen is first protonated, forming a good leaving group. pearson.comwikipedia.org The subsequent C-O bond cleavage is favored at the carbon atom that can better stabilize the resulting partial positive charge. The diethoxymethyl group at C2, with its electron-donating ether oxygens, can effectively stabilize a carbocationic intermediate through resonance. Consequently, in an acidic medium, nucleophilic attack is directed to the more substituted C2 carbon.

Table 1: Predicted Regioselectivity of Nucleophilic Ring Opening of 2-(Diethoxymethyl)-3-methyloxirane

| Reaction Condition | Predominant Pathway | Site of Nucleophilic Attack | Major Product Type |

| Basic/Neutral | S_N_2-like | C3 (less hindered) | Secondary alcohol |

| Acidic | S_N_1-like | C2 (more substituted) | Primary alcohol |

The ring-opening of epoxides is a stereospecific reaction. In an S_N_2-like attack, the nucleophile approaches the carbon atom from the side opposite to the C-O bond, resulting in an inversion of configuration at the center of attack. fiveable.me Therefore, if a specific stereoisomer of 2-(diethoxymethyl)-3-methyloxirane is used, the nucleophilic attack at C3 under basic conditions will lead to a product with a predictable stereochemistry.

In the S_N_1-like pathway under acidic conditions, while there is significant carbocationic character, the reaction often proceeds with a high degree of inversion of configuration as well. The leaving group, the protonated oxygen, still partially shields one face of the molecule as the C-O bond breaks, directing the incoming nucleophile to the opposite face.

The regioselectivity of the ring-opening of 2-(diethoxymethyl)-3-methyloxirane is a direct consequence of the interplay between steric and electronic factors.

Steric Factors: The diethoxymethyl group is considerably larger than the methyl group, creating significant steric hindrance at the C2 position. This steric bulk is the primary factor directing nucleophiles to the C3 position in S_N_2 reactions.

Electronic Factors: The oxygen atoms of the diethoxymethyl group are electron-donating and can stabilize a positive charge on the adjacent C2 carbon through resonance. This electronic effect is dominant under acidic conditions, promoting the formation of a more stable carbocation-like transition state at C2 and thus directing the nucleophilic attack to this position.

Alkoxides, being strong nucleophiles and bases, will react with 2-(diethoxymethyl)-3-methyloxirane via an S_N_2 mechanism. The attack will occur at the less sterically hindered C3 position.

Hydride reagents, such as lithium aluminum hydride (LiAlH₄), are sources of the hydride ion (H⁻), a strong nucleophile. The reaction of LiAlH₄ with 2-(diethoxymethyl)-3-methyloxirane is expected to proceed via an S_N_2 pathway, with the hydride attacking the C3 carbon to yield, after an aqueous workup, a primary alcohol.

Table 2: Predicted Products from the Reaction of 2-(Diethoxymethyl)-3-methyloxirane with Alkoxides and Hydride Reagents

| Reagent | Reaction Condition | Site of Attack | Predicted Major Product |

| Sodium methoxide (B1231860) (NaOCH₃) | Basic | C3 | 4,4-Diethoxy-2-methoxy-pentan-3-ol |

| Lithium aluminum hydride (LiAlH₄) | Basic | C3 | 4,4-Diethoxy-pentan-2-ol |

Grignard reagents (RMgX) and organolithium compounds (RLi) are potent carbon-based nucleophiles. Their reactions with epoxides are a valuable method for forming new carbon-carbon bonds. Due to their strong basicity and nucleophilicity, these reactions occur under conditions that favor an S_N_2 mechanism. masterorganicchemistry.comuth.gr

Therefore, the reaction of Grignard reagents or organolithiums with 2-(diethoxymethyl)-3-methyloxirane is expected to be highly regioselective, with the nucleophilic alkyl or aryl group attacking the less sterically hindered C3 carbon. This will result in the formation of a new carbon-carbon bond at this position and, after acidic workup, will yield a secondary alcohol.

Table 3: Predicted Products from the Reaction of 2-(Diethoxymethyl)-3-methyloxirane with Organometallic Reagents

| Reagent | Reaction Condition | Site of Attack | Predicted Major Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | Basic | C3 | 4,4-Diethoxy-3-methyl-pentan-2-ol |

| n-Butyllithium (n-BuLi) | Basic | C3 | 6,6-Diethoxy-5-methyl-nonan-4-ol |

Acid-Catalyzed Ring Opening

The three-membered ring of an epoxide is highly strained, making it susceptible to ring-opening reactions, particularly under acidic conditions where the ring oxygen can be protonated to form a better leaving group. libretexts.org

Under acidic conditions, the first step in the ring-opening of 2-(diethoxymethyl)-3-methyloxirane is the protonation of the epoxide oxygen by an acid catalyst (H-A). This protonation event is a rapid equilibrium that transforms the neutral epoxide into its conjugate acid, a much more reactive electrophile. The resulting oxonium ion is highly strained and polarized, making the adjacent carbon atoms susceptible to nucleophilic attack.

The activation of the epoxide through protonation is a critical step that facilitates the subsequent nucleophilic attack, even by weak nucleophiles. clockss.org

The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides is a well-studied phenomenon. The reaction can proceed through a continuum of mechanisms ranging from purely SN2 to SN1-like, depending on the substitution pattern of the epoxide and the reaction conditions. mit.edu

In the case of 2-(diethoxymethyl)-3-methyloxirane, the C2 carbon is secondary and is attached to an electron-withdrawing diethoxymethyl group, while the C3 carbon is also secondary and is attached to an electron-donating methyl group. In an SN2-like mechanism, the nucleophile would typically attack the less sterically hindered carbon. However, under acidic conditions, the transition state has significant carbocationic character. The carbon atom that can better stabilize the developing positive charge will be the preferred site of attack. researchgate.net

Therefore, in the acid-catalyzed ring-opening of 2-(diethoxymethyl)-3-methyloxirane, the nucleophile is expected to preferentially attack the C3 carbon. This is because the methyl group at C3 is electron-donating and can stabilize the partial positive charge in the transition state more effectively than the electron-withdrawing diethoxymethyl group at C2. This leads to the formation of a major regioisomer where the nucleophile is bonded to C3 and the hydroxyl group is at C2.

Table 1: Predicted Regiochemical Outcome of Acid-Catalyzed Ring Opening

| Reactant | Catalyst | Nucleophile | Major Product | Minor Product |

|---|---|---|---|---|

| 2-(Diethoxymethyl)-3-methyloxirane | H⁺ | H₂O | 3-(Diethoxymethyl)-butane-1,2-diol | 2-(Diethoxymethyl)-butane-2,3-diol |

| 2-(Diethoxymethyl)-3-methyloxirane | H⁺ | ROH | 3-(Diethoxymethyl)-1-alkoxybutane-2-ol | 2-(Diethoxymethyl)-2-alkoxybutane-3-ol |

The acid-catalyzed ring-opening of epoxides is a stereospecific reaction. The nucleophile attacks the protonated epoxide from the side opposite to the epoxide ring, following an SN2-like backside attack. This results in an inversion of configuration at the carbon atom that is attacked. Consequently, the acid-catalyzed hydrolysis of 2-(diethoxymethyl)-3-methyloxirane yields a trans-1,2-diol.

When the reaction is carried out with aqueous acid (e.g., dilute H₂SO₄), the nucleophile is a water molecule. The initial product is a protonated diol, which then deprotonates to give the final trans-1,2-diol product.

Similarly, the reaction of 2-(diethoxymethyl)-3-methyloxirane with hydrogen halides (HX) in an anhydrous solvent leads to the formation of a trans-halohydrin. The halide ion (X⁻) acts as the nucleophile and attacks the protonated epoxide, resulting in the formation of a product with a hydroxyl group and a halogen atom on adjacent carbons in a trans relationship. The regioselectivity follows the principles discussed in the previous section, with the halide preferentially attacking the more substituted or electronically stabilized carbon. youtube.com

Ring Opening with Heteroatom Nucleophiles

Epoxides can also be opened by a variety of heteroatom nucleophiles, such as amines and alcohols, to generate valuable functionalized molecules. These reactions can be catalyzed by either acid or base, with the choice of catalyst influencing the regioselectivity of the reaction.

The reaction of epoxides with amines, known as aminolysis, is a common method for the synthesis of β-hydroxyamines, which are important building blocks in medicinal chemistry and materials science. The aminolysis of 2-(diethoxymethyl)-3-methyloxirane can proceed under either acidic or neutral/basic conditions.

Under neutral or basic conditions, the amine acts as the nucleophile and attacks the epoxide ring directly. In this SN2 reaction, the attack occurs at the less sterically hindered carbon atom. For 2-(diethoxymethyl)-3-methyloxirane, the C3 carbon, being attached to a methyl group, is generally less sterically hindered than the C2 carbon, which is attached to the bulkier diethoxymethyl group. Therefore, aminolysis under basic or neutral conditions is expected to yield predominantly the product resulting from the attack at C3.

Under acidic conditions, the epoxide is first protonated, and the amine then attacks the more electrophilic carbon, which, as discussed earlier, is predicted to be C3.

The reaction with primary amines will yield secondary β-hydroxyamines, while secondary amines will produce tertiary β-hydroxyamines.

Table 2: Predicted Products of Aminolysis of 2-(Diethoxymethyl)-3-methyloxirane

| Amine | Conditions | Major Product |

|---|---|---|

| Primary Amine (R-NH₂) | Basic/Neutral | 1-(Alkylamino)-3-(diethoxymethyl)butan-2-ol |

| Secondary Amine (R₂NH) | Basic/Neutral | 1-(Dialkylamino)-3-(diethoxymethyl)butan-2-ol |

The ring-opening of epoxides with alcohols, or alcoholysis, results in the formation of β-alkoxyalcohols. Similar to aminolysis, this reaction can be catalyzed by either acid or base.

In a base-catalyzed alcoholysis, an alkoxide ion (RO⁻), generated by deprotonating the alcohol with a strong base, acts as the nucleophile. The alkoxide will attack the less sterically hindered carbon of the epoxide ring in an SN2 fashion. For 2-(diethoxymethyl)-3-methyloxirane, this would be the C3 carbon, leading to the formation of a 1-alkoxy-3-(diethoxymethyl)butan-2-ol.

Under acidic conditions, the alcohol acts as a weak nucleophile and attacks the protonated epoxide. As with other acid-catalyzed ring-openings of this epoxide, the attack is expected to occur preferentially at the C3 position, leading to the same major regioisomer as in the base-catalyzed reaction, but with the reaction proceeding through a different mechanism.

Table 3: Predicted Products of Alcoholysis of 2-(Diethoxymethyl)-3-methyloxirane

| Alcohol | Conditions | Major Product |

|---|---|---|

| ROH | Basic (RO⁻) | 1-Alkoxy-3-(diethoxymethyl)butan-2-ol |

Thiolysis and Reactions with Other Sulfur Nucleophiles

The reaction of epoxides with sulfur nucleophiles, known as thiolysis, is a reliable method for the synthesis of β-hydroxy sulfides. researchgate.net These products are valuable intermediates in the synthesis of biologically active compounds and natural products. researchgate.netrsc.org The regioselectivity of the epoxide ring-opening is a critical aspect of this transformation and is highly dependent on the reaction conditions and the substitution pattern of the epoxide.

For an asymmetrically substituted epoxide like 2-(diethoxymethyl)-3-methyloxirane, the reaction with a thiol (R-SH) is generally expected to proceed via an S_N_2-type mechanism. libretexts.orglibretexts.org In this mechanism, the nucleophilic sulfur atom attacks one of the electrophilic carbons of the epoxide ring. Under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom. libretexts.orgyoutube.com In the case of 2-(diethoxymethyl)-3-methyloxirane, the C3 carbon, which is substituted with a methyl group, is less sterically encumbered than the C2 carbon, which bears the bulkier diethoxymethyl group.

Therefore, the reaction of 2-(diethoxymethyl)-3-methyloxirane with a thiol is predicted to yield predominantly the product resulting from the nucleophilic attack at C3. This regioselectivity leads to the formation of a secondary alcohol at C2 and a thioether at C3. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion (RS⁻), which enhances the reaction rate. A variety of sulfur nucleophiles can be employed, including simple alkyl thiols, aryl thiols, and thiourea. rsc.org

The general mechanism involves the backside attack of the thiolate nucleophile on the C3 carbon of the epoxide, leading to the opening of the oxirane ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent or during aqueous workup, affords the final β-hydroxy sulfide (B99878) product.

Table 1: Predicted Products of Thiolysis of 2-(Diethoxymethyl)-3-methyloxirane with Various Sulfur Nucleophiles

| Sulfur Nucleophile | Reagent/Conditions | Predicted Major Product |

| Ethanethiol | NaH, THF | 2-(Diethoxymethyl)-3-(ethylthio)butan-2-ol |

| Thiophenol | K₂CO₃, Methanol | 2-(Diethoxymethyl)-3-(phenylthio)butan-2-ol |

| Thiourea | H₂O | 2-(Diethoxymethyl)-3-mercaptobutan-2-ol (after hydrolysis of isothiouronium salt) |

Transformations of the Diethoxymethyl Moiety

The diethoxymethyl group is a common protecting group for aldehydes. Its chemical manipulation in the context of the 2-(diethoxymethyl)-3-methyloxirane structure offers pathways to bifunctional compounds.

Acetals are generally stable under neutral and basic conditions but are readily hydrolyzed in the presence of aqueous acid to regenerate the corresponding carbonyl compound and alcohol. chemistrysteps.comorganicchemistrytutor.com The acid-catalyzed hydrolysis of the diethoxymethyl acetal (B89532) in 2-(diethoxymethyl)-3-methyloxirane would be expected to yield the corresponding α-hydroxy aldehyde, provided the epoxide ring remains intact under the reaction conditions.

The mechanism of acetal hydrolysis involves the initial protonation of one of the acetal oxygen atoms by an acid catalyst. chemistrysteps.compearson.com This protonation converts the ethoxy group into a good leaving group (ethanol). The departure of ethanol (B145695) is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. Nucleophilic attack by water on the electrophilic carbon of the oxonium ion, followed by deprotonation, yields a hemiacetal. Subsequent protonation of the remaining ethoxy group, followed by the elimination of another molecule of ethanol and deprotonation, affords the final aldehyde product.

Careful selection of reaction conditions would be necessary to achieve selective hydrolysis of the acetal without promoting acid-catalyzed ring-opening of the epoxide. libretexts.org Mild acidic conditions, such as using a buffered acidic solution or a weak acid, would be preferable.

Beyond complete hydrolysis, the acetal group can potentially undergo other selective transformations. For instance, transacetalization reactions could be employed to exchange the ethoxy groups for other alkoxy groups by treating the compound with a different alcohol in the presence of an acid catalyst. This could be useful for modifying the properties of the protecting group or for introducing other functionalities.

Furthermore, it is conceivable that under specific Lewis acidic conditions, one of the ethoxy groups could be selectively removed to generate an oxonium ion, which could then be trapped by other nucleophiles. However, the inherent reactivity of the adjacent epoxide ring under such conditions would present a significant challenge for achieving high selectivity. The development of such selective manipulations would likely require careful screening of catalysts and reaction conditions to favor reaction at the acetal over the epoxide.

Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of 2-(diethoxymethyl)-3-methyloxirane and its derivatives opens up possibilities for various cyclization reactions, leading to the formation of heterocyclic structures.

Following the transformations described above, derivatives of 2-(diethoxymethyl)-3-methyloxirane can be designed to undergo intramolecular cyclization. For example, after thiolysis and subsequent oxidation of the resulting thioether to a sulfone, the hydroxyl group could potentially be activated and displaced by the sulfone-stabilized carbanion to form a cyclic ether.

More directly, if the diethoxymethyl group is hydrolyzed to the aldehyde (as in section 3.2.1), the resulting α-hydroxy aldehyde could undergo intramolecular cyclization. For instance, treatment with a base could lead to the formation of a cyclic hemiacetal. youtube.comyoutube.com

Intermolecular cyclization reactions are also plausible. For example, the reaction of the epoxide with a dinucleophile, such as ethylene (B1197577) glycol, under acidic conditions could lead to the formation of a cyclic diether, such as a derivative of 1,4-dioxane. The regioselectivity of the initial epoxide opening would influence the structure of the resulting cyclic product.

Furthermore, if the epoxide is opened with a nucleophile that contains another reactive functional group, a subsequent intramolecular cyclization could be triggered. For example, reaction with a β-amino thiol could lead to an initial thiolysis product, which could then undergo intramolecular cyclization to form a substituted morpholine (B109124) or a related heterocyclic system. Such tandem reactions are powerful tools in synthetic chemistry for the rapid construction of complex molecules. nih.govresearchgate.net

Applications in Complex Organic Synthesis

Utilization as a Chiral Building Block

Chiral epoxides are widely recognized as valuable building blocks in asymmetric synthesis, providing a versatile platform for the introduction of stereocenters. nih.govresearchgate.net However, specific studies detailing the use of 2-(Diethoxymethyl)-3-methyloxirane for this purpose are not available.

Enantioselective Synthesis of Complex Molecules

The enantioselective synthesis of complex molecules often relies on starting materials with well-defined stereochemistry. nih.govchemrxiv.org While epoxides are common choices for such syntheses, there is no published research demonstrating the application of 2-(Diethoxymethyl)-3-methyloxirane in the enantioselective construction of more complex molecular architectures.

Strategies for Stereodivergent Synthetic Pathways

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material. This is a powerful strategy in medicinal chemistry and natural product synthesis. Although this is an active area of research, there are no documented strategies that employ 2-(Diethoxymethyl)-3-methyloxirane to achieve stereodivergence.

Precursor for Advanced Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals and materials science. Epoxides can serve as key intermediates in the formation of various heterocyclic rings.

Synthesis of Substituted Quinolines and Related Nitrogen Heterocycles

Numerous methods exist for the synthesis of substituted quinolines, a core structure in many pharmaceuticals. These syntheses often involve the cyclization of aniline (B41778) derivatives. There is no evidence in the current literature to suggest that 2-(Diethoxymethyl)-3-methyloxirane is used as a precursor in any established quinoline (B57606) synthesis.

Preparation of Aziridine (B145994) Derivatives

Aziridines are three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates. researchgate.netnih.govscispace.com They can be prepared through various methods, including from epoxides. However, there are no specific reports on the conversion of 2-(Diethoxymethyl)-3-methyloxirane to aziridine derivatives. researchgate.netscispace.comru.nlillinois.edu

Synthetic Routes to Pyrrole (B145914) and Imidazole (B134444) Frameworks

The synthesis of pyrrole and imidazole derivatives can be envisioned through the reaction of 2-(diethoxymethyl)-3-methyloxirane with appropriate nitrogen-containing nucleophiles.

Pyrrole Synthesis: A plausible route to pyrrole derivatives involves the reaction of 2-(diethoxymethyl)-3-methyloxirane with primary amines. This reaction would likely proceed via a nucleophilic attack of the amine on one of the epoxide carbons, leading to the formation of an amino alcohol intermediate. Subsequent intramolecular cyclization, driven by the latent aldehyde functionality of the diethoxymethyl group (which can be deprotected under acidic conditions), could lead to the formation of the pyrrole ring. This approach is analogous to established methods like the Paal-Knorr pyrrole synthesis, which utilizes 1,4-dicarbonyl compounds and primary amines. organic-chemistry.orggoogle.commdpi.com The stereochemistry of the oxirane could be exploited to control the stereochemistry of the resulting substituted pyrrolidines, which can then be aromatized to pyrroles.

Imidazole Synthesis: The construction of the imidazole ring could be achieved by reacting 2-(diethoxymethyl)-3-methyloxirane with amidines. The reaction would likely involve the nucleophilic attack of the amidine nitrogen on the epoxide, followed by cyclization. The diethoxymethyl group, upon hydrolysis to an aldehyde, would provide the necessary second electrophilic center for the condensation with the remaining nitrogen of the amidine, ultimately forming the imidazole heterocycle. This strategy is conceptually similar to the Debus-Radziszewski imidazole synthesis, which employs a dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org The use of a pre-formed amidine would allow for the synthesis of specifically substituted imidazoles. orgsyn.orgorganic-chemistry.org

| Reactant | Heterocyclic Product | Key Reaction Principle |

| Primary Amine | Pyrrole | Nucleophilic ring-opening followed by intramolecular cyclization and aromatization. |

| Amidine | Imidazole | Nucleophilic ring-opening and subsequent condensation to form the imidazole ring. |

Formation of Dihydrofuran and Dihydropyranone Structures

The inherent reactivity of the epoxide and the latent aldehyde in 2-(diethoxymethyl)-3-methyloxirane can be harnessed to construct oxygen-containing heterocycles like dihydrofurans and dihydropyranones.

Dihydrofuran Synthesis: Acid-catalyzed rearrangement of 2-(diethoxymethyl)-3-methyloxirane could potentially lead to the formation of dihydrofuran derivatives. The Lewis or Brønsted acid would activate the epoxide ring, making it susceptible to intramolecular attack by one of the oxygen atoms of the diethoxymethyl group. This cyclization would result in a five-membered dihydrofuran ring. The specific substitution pattern on the resulting dihydrofuran would depend on the regioselectivity of the intramolecular attack. Such intramolecular cyclizations of epoxy acetals are a known method for the synthesis of substituted furans and related heterocycles. nih.govmdpi.com

Dihydropyranone Synthesis: The synthesis of dihydropyranone structures could be approached by reacting 2-(diethoxymethyl)-3-methyloxirane with a suitable three-carbon nucleophile, such as a ketene (B1206846) silyl (B83357) acetal (B89532). The reaction would likely be initiated by the nucleophilic attack of the ketene silyl acetal on the epoxide. Subsequent manipulation of the resulting intermediate, including the deprotection of the diethoxymethyl group to an aldehyde and an intramolecular aldol-type reaction, could lead to the formation of the six-membered dihydropyranone ring.

| Target Structure | Proposed Synthetic Approach |

| Dihydrofuran | Acid-catalyzed intramolecular cyclization of the epoxy acetal. |

| Dihydropyranone | Reaction with a three-carbon nucleophile followed by cyclization. |

Applications in Natural Product Synthesis

The stereochemical information embedded in chiral 2-(diethoxymethyl)-3-methyloxirane makes it a valuable building block for the synthesis of complex natural products. elsevierpure.comacs.org

Stereocontrolled Incorporation into Natural Product Backbones

Enantiomerically pure 2-(diethoxymethyl)-3-methyloxirane can be used to introduce specific stereocenters into a target molecule. The stereospecific ring-opening of the epoxide by various nucleophiles allows for the creation of new stereogenic centers with predictable configurations relative to the existing stereocenters on the oxirane ring. This is a powerful strategy in the total synthesis of natural products where precise control of stereochemistry is crucial. mdpi.comnih.govresearchgate.net

Synthesis of Key Intermediates for Complex Target Molecules

The compound can serve as a precursor to key fragments of larger, more complex natural products. The combination of the epoxide and the protected aldehyde allows for a sequence of reactions to build up molecular complexity. For instance, the epoxide can be opened to introduce a side chain, and the diethoxymethyl group can be subsequently deprotected and reacted to extend the carbon skeleton or to form a heterocyclic ring as part of the natural product's core structure.

Contributions to Polymer Chemistry and Material Science

The oxirane ring in 2-(diethoxymethyl)-3-methyloxirane makes it a suitable monomer for ring-opening polymerization, leading to the formation of functional polyethers.

Role as a Monomer in Ring-Opening Polymerizations

2-(diethoxymethyl)-3-methyloxirane can undergo both cationic and anionic ring-opening polymerization.

Cationic Ring-Opening Polymerization: Initiated by Lewis or Brønsted acids, the cationic polymerization of 2-(diethoxymethyl)-3-methyloxirane would proceed via the cleavage and subsequent propagation of the oxirane ring. The resulting polyether would have a repeating unit containing a diethoxymethyl side chain. The presence of these functional groups along the polymer backbone could impart specific properties to the material, such as altered solubility or the potential for post-polymerization modification. Studies on the cationic ring-opening polymerization of other substituted oxiranes provide a basis for understanding the potential behavior of this monomer. researchgate.netrsc.org

Anionic Ring-Opening Polymerization: Using strong bases as initiators, anionic ring-opening polymerization can also be employed to polymerize 2-(diethoxymethyl)-3-methyloxirane. This method often offers better control over the molecular weight and dispersity of the resulting polymers. The polymerization would yield polyethers with regularly spaced diethoxymethyl groups. These polymers could be further modified by deprotecting the acetal to reveal aldehyde functionalities, which can then be used for cross-linking or for grafting other molecules onto the polymer backbone. nih.gov

| Polymerization Type | Initiator Type | Resulting Polymer Structure |

| Cationic | Lewis/Brønsted Acids | Polyether with diethoxymethyl side chains. |

| Anionic | Strong Bases | Well-defined polyether with diethoxymethyl side chains. |

Functionalization Strategies for Polymer Architectures

The strategic incorporation of 2-(diethoxymethyl)-3-methyloxirane into polymer chains opens up a diverse range of possibilities for functionalization. The latent aldehyde functionality, protected as a diethyl acetal, can be readily deprotected under mild acidic conditions to reveal a highly reactive aldehyde group along the polymer backbone. This "post-polymerization modification" approach is a powerful tool for introducing a wide array of chemical moieties, thereby tailoring the polymer's properties for specific applications.

The reactivity of the regenerated aldehyde allows for a variety of subsequent chemical transformations. These include, but are not limited to, condensation reactions with amines to form Schiff bases, which can be further reduced to stable secondary amines, and reactions with hydroxylamines to yield oximes. This versatility enables the covalent attachment of various functional groups, such as bioactive molecules, crosslinking agents, or stimuli-responsive units.

The ring-opening polymerization of 2-(diethoxymethyl)-3-methyloxirane itself can be initiated by various catalytic systems, leading to polyethers with pendant diethoxymethyl groups. The nature of the initiator and the polymerization conditions can influence the molar mass and dispersity of the resulting polymers. For instance, cationic ring-opening polymerization is a common method for polymerizing substituted oxiranes.

The table below summarizes key aspects of the functionalization strategies involving 2-(diethoxymethyl)-3-methyloxirane.

| Polymerization Method | Functional Group | Deprotection Condition | Subsequent Reactions | Potential Applications |

| Cationic Ring-Opening Polymerization | Pendant Diethyl Acetal | Mild Acidic Hydrolysis | Schiff Base Formation, Oximation, Aldol (B89426) Reactions | Drug Delivery, Biomaterials, Coatings |

Detailed research findings have begun to explore the potential of this monomer. For example, studies on the cationic polymerization of similar acetal-functionalized epoxides have demonstrated the feasibility of producing well-defined polymers with predictable molecular weights and narrow distributions. The subsequent deprotection and functionalization steps have been shown to proceed with high efficiency, yielding polymers with a high degree of functional group incorporation.

The ability to introduce aldehyde functionalities along a polymer chain is of significant interest for the development of advanced materials. Aldehyde-functionalized polymers can serve as platforms for bioconjugation, allowing for the attachment of proteins, peptides, or other biological ligands. Furthermore, the aldehyde groups can participate in crosslinking reactions, leading to the formation of hydrogels or thermosetting materials with tunable mechanical properties.

The strategic use of 2-(diethoxymethyl)-3-methyloxirane in polymer synthesis underscores the importance of monomer design in creating next-generation materials with sophisticated architectures and tailored functionalities.

Advanced Spectroscopic Characterization and Structural Elucidation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the relative stereochemistry of chiral centers.

Detailed ¹H NMR Analysis for Stereochemical Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is paramount for determining the stereochemistry of 2,3-disubstituted oxiranes. The coupling constants (J-values) between the protons on the oxirane ring are diagnostic for their relative orientation. In a hypothetical derivative, such as (2R,3S)-2-(diethoxymethyl)-3-methyloxirane, the protons on the oxirane ring (H-2 and H-3) would exhibit a specific coupling constant. For a cis configuration of the substituents, the coupling constant (³J_HH) is typically in the range of 4-5 Hz, while a trans configuration results in a smaller coupling constant of 1-3 Hz.

The chemical shifts of the oxirane protons are also informative, typically appearing in the range of 2.5-3.5 ppm. libretexts.org The presence of the diethoxymethyl group at C-2 would deshield the H-2 proton, shifting it further downfield compared to the H-3 proton, which is adjacent to a methyl group. The acetal (B89532) proton (CH(OEt)₂) would appear as a distinct triplet, while the diastereotopic methylene (B1212753) protons of the ethyl groups would each give rise to a complex multiplet, further confirming the chiral environment.

Table 1: Hypothetical ¹H NMR Data for a Derivative of 2-(Diethoxymethyl)-3-methyloxirane

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Acetal CH | 4.50 | t | 5.5 |

| Oxirane H-2 | 3.15 | d | 4.5 |

| Oxirane H-3 | 2.80 | dq | 4.5, 6.0 |

| OCH₂CH₃ | 3.60-3.75 | m | - |

| CH₃ (on oxirane) | 1.25 | d | 6.0 |

| OCH₂CH₃ | 1.20 | t | 7.0 |

Applications of ¹³C NMR and 2D NMR Techniques (COSY, HSQC, HMBC)

Carbon-13 NMR (¹³C NMR) provides information on the number and electronic environment of the carbon atoms in the molecule. The carbon atoms of the oxirane ring typically resonate at around 40-60 ppm. The acetal carbon is significantly deshielded and would appear further downfield, typically above 100 ppm.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. For instance, a cross-peak between the signals at 3.15 ppm (H-2) and 2.80 ppm (H-3) would confirm their vicinal relationship. Similarly, correlations would be observed between the methyl protons and H-3, and between the acetal proton and the methylene protons of the ethyl groups. marinelipids.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of the attached proton. For example, the proton at 3.15 ppm would show a correlation to the carbon signal of C-2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the acetal proton and the C-2 carbon of the oxirane ring would confirm the connectivity of the diethoxymethyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound and provides information about the functional groups present.

Infrared (IR) Spectroscopy: Derivatives of 2-(Diethoxymethyl)-3-methyloxirane would exhibit characteristic IR absorption bands. The C-O-C stretching of the oxirane ring typically appears as a band around 1250 cm⁻¹ and an asymmetrical stretch around 850-950 cm⁻¹. The C-O stretching of the acetal group would be visible in the 1050-1150 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the oxirane ring, which is often weak in the IR spectrum, can be a strong band in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for a Derivative of 2-(Diethoxymethyl)-3-methyloxirane

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 |

| Oxirane C-O-C Stretch | ~1250 | ~1250 |

| Oxirane Ring Breathing | 850-950 | Strong band expected |

| Acetal C-O Stretch | 1050-1150 | 1050-1150 |

Mass Spectrometry (MS) for Fragmentation Pathway Studies and Molecular Ion Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation is often characteristic and can be used for structural elucidation.

For a derivative of 2-(Diethoxymethyl)-3-methyloxirane, the molecular ion peak (M⁺) might be observed, although it could be weak. The fragmentation would likely be dominated by the cleavage of the acetal and oxirane moieties. Common fragmentation pathways would include:

Loss of an ethoxy group (-OCH₂CH₃): This would result in a significant peak at M-45.

Loss of the entire diethoxymethyl group: This would lead to a fragment corresponding to the 3-methyloxirane cation.

Cleavage of the oxirane ring: This can lead to various smaller fragments. The stability of the resulting carbocations will dictate the major fragmentation pathways. libretexts.org

The fragmentation pattern can be highly dependent on the substituents. For instance, aryl derivatives often show a more intense molecular ion peak compared to alkyl derivatives. mdpi.com

X-ray Crystallography for Absolute Stereochemistry Determination of Derivatives

For crystalline derivatives of 2-(Diethoxymethyl)-3-methyloxirane, single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry. nih.gov This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

The successful growth of a suitable single crystal is a prerequisite for this analysis. The resulting crystallographic data can unambiguously confirm the relative and absolute configuration of the chiral centers at C-2 and C-3 of the oxirane ring, provided that a heavy atom is present in the structure or through the use of anomalous dispersion. researchgate.netweizmann.ac.il This technique is particularly valuable when NMR data is ambiguous or when a new synthetic route produces a mixture of stereoisomers.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations of Reaction Mechanisms

Quantum mechanical calculations are indispensable tools for understanding the intricate details of chemical reactions at a molecular level. For 2-(diethoxymethyl)-3-methyloxirane, these calculations can illuminate the pathways of its formation via epoxidation and its subsequent transformations through ring-opening reactions.

Transition State Characterization for Epoxidation Reactions

The synthesis of 2-(diethoxymethyl)-3-methyloxirane would typically involve the epoxidation of the corresponding alkene, (E)-4,4-diethoxybut-2-ene. The most common methods for this transformation utilize peroxy acids (like meta-chloroperoxybenzoic acid, m-CPBA) or metal-based catalysts.

Computational studies on similar alkenes have characterized the transition state of peroxy acid epoxidation as a concerted process often referred to as the "butterfly mechanism". wikipedia.org In this transition state, the alkene approaches the peroxy acid, and the oxygen atom is transferred in a single, coordinated step. For (E)-4,4-diethoxybut-2-ene, the key geometric parameters of this transition state, such as the forming C-O bond lengths and the O-O bond length of the peroxy acid, could be precisely calculated using density functional theory (DFT).

Table 1: Illustrative Calculated Transition State Geometries for Epoxidation of an Analogous Alkene with m-CPBA

| Parameter | Typical Calculated Value (Å) |

| Forming C1-O Bond Length | ~2.2 |

| Forming C2-O Bond Length | ~2.0 |

| Breaking O-O Bond Length | ~1.8 |

| C=C Bond Length | ~1.4 |

Note: These are representative values based on calculations of similar substituted alkenes and are intended for illustrative purposes.

The presence of the diethoxymethyl and methyl groups would influence the geometry and energy of the transition state, primarily through steric and electronic effects. These substituents would affect the approach of the oxidizing agent, potentially leading to diastereoselectivity in the epoxidation.

Elucidation of Energy Profiles for Epoxide Ring-Opening

The high reactivity of epoxides is a direct consequence of their three-membered ring strain, making them susceptible to ring-opening reactions under both acidic and basic/nucleophilic conditions. wikipedia.orglibretexts.org Computational chemistry provides a powerful means to map the potential energy surfaces for these reactions, identifying the transition states and intermediates to predict regioselectivity and stereochemistry.

Under basic or nucleophilic conditions, the ring-opening of 2-(diethoxymethyl)-3-methyloxirane is expected to proceed via an SN2 mechanism. libretexts.org A nucleophile would preferentially attack the less sterically hindered carbon atom. In this case, that would be the carbon atom bonded to the methyl group (C3), as the diethoxymethyl group at C2 presents a larger steric barrier. Quantum mechanical calculations would confirm this by showing a lower activation energy for the transition state leading to attack at C3.

Under acidic conditions, the mechanism can have significant SN1 character. chemistrysteps.com The epoxide oxygen is first protonated, creating a better leaving group. The subsequent nucleophilic attack occurs at the carbon atom that can better stabilize a developing positive charge. For 2-(diethoxymethyl)-3-methyloxirane, the C2 carbon, bearing the diethoxymethyl group, would be more capable of stabilizing a partial positive charge through resonance with the oxygen lone pairs of the acetal (B89532). Therefore, acidic ring-opening is predicted to be regioselective for attack at C2.

Table 2: Illustrative Calculated Activation Energies (ΔE‡) for Ring-Opening of an Analogous Unsymmetrical Epoxide

| Reaction Condition | Nucleophilic Attack Position | Typical Calculated ΔE‡ (kcal/mol) |

| Basic (e.g., with OH⁻) | Less Substituted Carbon | 15-20 |

| Basic (e.g., with OH⁻) | More Substituted Carbon | 20-25 |

| Acidic (e.g., with H₃O⁺) | Less Substituted Carbon | 18-22 |

| Acidic (e.g., with H₃O⁺) | More Substituted Carbon | 14-18 |

Note: These values are illustrative and based on studies of other unsymmetrical epoxides. The exact values for 2-(diethoxymethyl)-3-methyloxirane would require specific calculations.

Stereochemical Predictions and Rationalizations

The stereochemical outcome of reactions involving 2-(diethoxymethyl)-3-methyloxirane is of significant interest, given the presence of two stereocenters in the molecule.

Development of Theoretical Models for Diastereoselectivity and Enantioselectivity

The epoxidation of the parent alkene, (E)-4,4-diethoxybut-2-ene, can result in a racemic mixture of enantiomers. However, if a chiral oxidizing agent is used, such as in the Sharpless-Katsuki epoxidation, a high degree of enantioselectivity can be achieved. organic-chemistry.orgresearchgate.net Theoretical models for these reactions focus on the geometry of the catalyst-substrate complex in the transition state. For instance, in the Sharpless epoxidation, the titanium-tartrate catalyst creates a chiral environment that directs the oxidant to one face of the alkene. Computational modeling of this transition state assembly for the specific substrate can rationalize the observed enantioselectivity.

Similarly, for diastereoselective reactions, such as the epoxidation of a chiral allylic alcohol precursor to 2-(diethoxymethyl)-3-methyloxirane, theoretical models like that proposed by Henbest can be invoked. These models consider the directing effect of nearby functional groups, such as a hydroxyl group, which can form hydrogen bonds with the oxidant and direct it to a specific face of the double bond.

Conformational Analysis and Molecular Dynamics Simulations

The diethoxymethyl group in 2-(diethoxymethyl)-3-methyloxirane introduces significant conformational flexibility. Understanding the preferred conformations is crucial as they can influence the molecule's reactivity.

Conformational analysis, typically performed using molecular mechanics or DFT, can identify the low-energy conformers of the molecule. For the diethoxymethyl group, rotations around the C-C and C-O single bonds will lead to various staggered conformations. The relative energies of these conformers would be determined by a balance of steric hindrance and stereoelectronic effects, such as the gauche effect.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. mdpi.comresearchgate.net By simulating the motion of the molecule over time, MD can explore the accessible conformational space and determine the relative populations of different conformers at a given temperature. Such simulations would reveal the flexibility of the diethoxymethyl side chain and how it might shield one face of the epoxide ring, thereby influencing the approach of a nucleophile.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of 2-(diethoxymethyl)-3-methyloxirane dictates its intrinsic reactivity. Analysis of the molecular orbitals and the distribution of electron density can provide valuable insights.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In a nucleophilic attack, the nucleophile's HOMO interacts with the epoxide's LUMO. The shape and energy of the LUMO, which would be centered on the C-O antibonding orbitals of the epoxide ring, would indicate the preferred sites for nucleophilic attack.

Reactivity descriptors derived from conceptual DFT, such as the Fukui functions or the dual descriptor, can offer a more quantitative measure of local reactivity. These descriptors would likely show that the C3 carbon is more susceptible to nucleophilic attack, while the C2 carbon is more prone to electrophilic attack, especially in the protonated form under acidic conditions. An electrostatic potential map would visually represent the electron-rich (negative potential, around the oxygen atom) and electron-poor (positive potential, near the ring carbons) regions of the molecule, guiding predictions of intermolecular interactions. oregonstate.edu

Future Research Directions and Emerging Methodologies

Development of Innovative Catalytic Systems for Efficient Transformations

The synthesis and reactions of epoxides are often reliant on catalytic systems to ensure high efficiency and selectivity. For a compound like 2-(Diethoxymethyl)-3-methyloxirane, future research would likely focus on several key areas of catalysis:

Asymmetric Catalysis: The development of chiral catalysts, such as those based on L-proline or complex metal centers, could enable the enantioselective synthesis of 2-(Diethoxymethyl)-3-methyloxirane. This is particularly crucial for pharmaceutical applications where a specific stereoisomer is often required for biological activity. For instance, organocatalysts have proven effective in the asymmetric aldol (B89426) reaction of ketones with glyoxylates, a potential synthetic route to precursors of such oxiranes. sumitomo-chem.co.jp

Lewis Acid and Base Catalysis: Frustrated Lewis pairs (FLPs) have emerged as powerful catalysts for the ring-opening of epoxides. Research into the application of preorganized FLPs could lead to novel transformations of the oxirane ring in 2-(Diethoxymethyl)-3-methyloxirane.

Biocatalysis: The use of enzymes or whole-cell systems offers a green and highly selective alternative for epoxide synthesis and transformation. Lipases, epoxide hydrolases, and monooxygenases could be explored for the kinetic resolution or asymmetric synthesis of 2-(Diethoxymethyl)-3-methyloxirane, as has been successfully demonstrated for other chiral pharmaceutical intermediates. researchgate.net

A hypothetical comparison of potential catalytic systems is presented in Table 1.

Table 1: Hypothetical Catalytic Systems for 2-(Diethoxymethyl)-3-methyloxirane

| Catalyst Type | Potential Advantages | Potential Challenges |

| Organocatalysts (e.g., L-proline) | Metal-free, low toxicity, readily available | May require higher catalyst loading |

| Metal Complexes (e.g., Ti, Ru) | High turnover numbers, diverse reactivity | Potential for metal contamination, cost |

| Biocatalysts (e.g., Lipases) | High enantioselectivity, mild reaction conditions | Substrate specificity, operational stability |

Advancements in Chemo- and Regioselective Functionalizations

The presence of both an oxirane and an acetal (B89532) functional group in 2-(Diethoxymethyl)-3-methyloxirane presents a challenge and an opportunity for selective chemical transformations. Future research would need to address the chemo- and regioselectivity of its reactions.

Substrate-Directed Reactions: The inherent functionalities within the molecule could be used to direct the outcome of a reaction. For example, the oxygen atoms of the diethoxymethyl group could coordinate to a Lewis acid, activating the nearby oxirane ring for a regioselective nucleophilic attack. This strategy has been employed in the synthesis of polyfunctionalized arenes. rsc.org

Orthogonal Protecting Group Strategies: To achieve selective reactions at either the oxirane or the acetal, the development of orthogonal protecting group strategies would be essential. This would allow for the sequential functionalization of the molecule, expanding its synthetic utility.

Catalyst-Controlled Selectivity: The choice of catalyst can profoundly influence the regioselectivity of epoxide ring-opening reactions. For instance, different metal catalysts or organocatalysts could favor attack at either the C2 or C3 position of the oxirane ring, leading to different product isomers. This has been a key area of investigation in the synthesis of complex molecules. mdpi.comnih.govrsc.org

Integration into Sustainable and Green Chemistry Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability. Future work on 2-(Diethoxymethyl)-3-methyloxirane would undoubtedly be guided by the principles of green chemistry.

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. This involves designing reactions with minimal byproduct formation.

Use of Renewable Feedstocks: Investigating the synthesis of 2-(Diethoxymethyl)-3-methyloxirane from renewable resources would be a significant step towards sustainability.

Green Solvents and Reaction Conditions: The use of environmentally benign solvents, such as water or supercritical fluids, and energy-efficient reaction conditions, like microwave irradiation or mechanochemistry, are central to green chemistry. researchgate.net While no specific examples exist for this compound, the broader field of green synthesis provides a clear roadmap.

Exploration of Novel Synthetic Applications and Target Molecules

The ultimate value of a chemical compound lies in its applications. For 2-(Diethoxymethyl)-3-methyloxirane, its bifunctional nature suggests several potential applications.

Building Block for Complex Molecules: The oxirane ring is a versatile precursor to a wide range of functionalities, including diols, amino alcohols, and ethers. The diethoxymethyl group can be hydrolyzed to reveal an aldehyde, which can then undergo further reactions. This makes it a potentially valuable building block for the synthesis of complex natural products and pharmaceuticals.

Pharmaceutical Intermediates: Chiral epoxides are common intermediates in the synthesis of many drugs. sumitomo-chem.co.jpresearchgate.net If an efficient enantioselective synthesis of 2-(Diethoxymethyl)-3-methyloxirane can be developed, it could serve as a key intermediate for novel therapeutic agents.

Probes for Chemical Biology: The reactivity of the epoxide ring could be harnessed to design chemical probes for studying biological processes. For example, it could be incorporated into molecules designed to covalently label specific proteins or enzymes.

The potential synthetic transformations of 2-(Diethoxymethyl)-3-methyloxirane are outlined in Table 2.

Table 2: Potential Synthetic Applications of 2-(Diethoxymethyl)-3-methyloxirane

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Potential Application |

| Ring-opening with nucleophile | H₂O/H⁺ | 1,2-diol | Synthesis of polyols |

| Ring-opening with amine | RNH₂ | Amino alcohol | Pharmaceutical synthesis |

| Hydrolysis of acetal | H₃O⁺ | Aldehyde | Further C-C bond formation |

| Reduction of epoxide | LiAlH₄ | Alcohol | Synthesis of chiral alcohols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.